Fenoterol Impurity A

Description

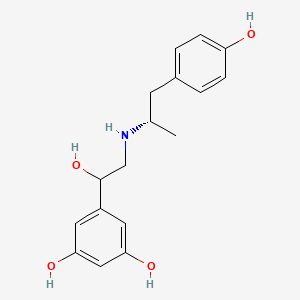

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLYOANBFKQKPT-PIJUOJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling Fenoterol Impurity A: A Technical Guide to its Chemical Identity and Synthesis

For researchers, scientists, and drug development professionals, a comprehensive understanding of impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. This in-depth technical guide provides a detailed overview of Fenoterol Impurity A, clarifying its distinct chemical structures, and outlining the methodologies for its formation and analysis.

Fenoterol, a beta-2 adrenergic agonist used in the management of asthma, can be associated with several impurities arising from its synthesis or degradation. The designation "this compound" can refer to two distinct chemical entities: a process-related impurity, officially designated as Fenoterol EP Impurity A , and a degradation product, Fenoterol Degradation Impurity A . This guide will address both compounds to provide a complete profile.

Chemical Structure and Identification

A critical first step in managing any impurity is its unambiguous identification. The chemical structures and key identifiers for both forms of this compound are presented below.

Fenoterol EP Impurity A

This impurity is related to the manufacturing process of Fenoterol.

-

Chemical Name: 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol

-

CAS Number: 107878-38-6 (for the racemate) and 391234-95-0 (for the S,R-Isomer)

-

Molecular Formula: C₁₇H₂₁NO₄

-

Molecular Weight: 303.36 g/mol

Fenoterol Degradation Impurity A

This impurity is formed due to the degradation of the active pharmaceutical ingredient.

-

Chemical Name: 1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol

-

CAS Number: 161040-25-1

-

Molecular Formula: C₁₈H₂₁NO₄

-

Molecular Weight: 315.37 g/mol

Physicochemical Properties

A summary of the available physicochemical data for both impurities is provided in the table below for easy comparison.

| Property | Fenoterol EP Impurity A | Fenoterol Degradation Impurity A |

| Molecular Formula | C₁₇H₂₁NO₄ | C₁₈H₂₁NO₄ |

| Molecular Weight | 303.36 g/mol | 315.37 g/mol |

| Appearance | Solid powder | Solid powder |

| Boiling Point | 566.0 ± 45.0 °C at 760 mmHg (Predicted) | 570.6 ± 50.0 °C (Predicted) |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | 1.35 ± 0.1 g/cm³ (Predicted) |

| Melting Point | Not available | >196°C (decomposes) |

Experimental Protocols: Formation of Fenoterol Degradation Impurity A

Forced Degradation Methodology

The following protocols describe the conditions under which Fenoterol Degradation Impurity A has been observed to form:

-

Acidic Hydrolysis:

-

Reagents: 0.1 M Hydrochloric Acid

-

Procedure: A solution of Fenoterol hydrobromide in 0.1 M HCl is heated at 80°C for 6 hours.

-

Outcome: This process typically results in a 12-15% degradation of Fenoterol, with Fenoterol Degradation Impurity A being a significant product.

-

-

Oxidative Degradation:

-

Reagents: 3% Hydrogen Peroxide

-

Procedure: A solution of Fenoterol hydrobromide is treated with 3% hydrogen peroxide at room temperature for 24 hours.

-

Outcome: This leads to approximately 20-25% degradation of Fenoterol, with Fenoterol Degradation Impurity A being one of the identified degradation products.

-

-

Thermal Degradation:

-

Procedure: Fenoterol hydrobromide solid is exposed to dry heat at 80°C for 24 hours.

-

Outcome: This results in 10-12% degradation, with the formation of Fenoterel Degradation Impurity A.

-

Logical Relationship of Impurity Formation

The formation of Fenoterol Degradation Impurity A is a direct consequence of the chemical instability of the Fenoterol molecule under certain stress conditions. The logical workflow for its identification and characterization is depicted below.

Figure 1. Logical workflow for the formation, identification, and control of Fenoterol Degradation Impurity A.

Spectroscopic Data

While comprehensive, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound (both forms) are scarce, the procurement of certified reference standards from specialized chemical suppliers is the recommended approach for researchers to perform their own detailed spectral analysis and structural confirmation. This is a critical step for the validation of analytical methods used for impurity profiling in drug development and quality control.

Fenoterol Impurity A CAS number and molecular weight

This technical guide provides an in-depth overview of Fenoterol Impurity A, a known related substance of the bronchodilator drug Fenoterol. The information is intended for researchers, scientists, and professionals involved in drug development and quality control.

Core Compound Information

This compound, chemically known as (1RS)-1-(3,5-Dihydroxyphenyl)-2-[[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanol, is a key compound to monitor in the manufacturing and stability testing of Fenoterol-containing pharmaceuticals.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below.

| Parameter | Value | Citations |

| CAS Number | 107878-38-6 | [1][2] |

| Alternate CAS (HBr Salt) | 38964-10-2 | [1] |

| Molecular Formula | C₁₇H₂₁NO₄ | [1] |

| Molecular Weight | 303.36 g/mol | [1] |

Analytical Experimental Protocol: Stability-Indicating HPLC Method

The following is a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the determination of Fenoterol and the separation of its impurities, including Impurity A. This method is crucial for quality control and stability studies of Fenoterol drug products.

Objective: To quantify Fenoterol Hydrobromide and resolve it from its degradation products and related impurities.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: Reversed-phase C18, 150 mm x 3.9 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 30:70 v/v). The aqueous buffer can be prepared by adding 1 ml of triethylamine to 1000 ml of water and adjusting the pH to 5.0 with formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 276 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

3. Preparation of Solutions:

-

Standard Solution: Prepare a standard solution of Fenoterol Hydrobromide of a known concentration in the mobile phase.

-

Sample Solution: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a target concentration of Fenoterol.

-

System Suitability Solution: A solution of Fenoterol Hydrobromide working standard.

4. System Suitability Test (SST):

-

Before sample analysis, perform replicate injections of the system suitability solution.

-

The system is deemed suitable for use if the following criteria are met:

-

Theoretical Plates: Not less than 3000 for the Fenoterol peak.

-

Tailing Factor: Not more than 2.0 for the Fenoterol peak.

-

Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.

-

5. Analytical Procedure:

-

Inject the mobile phase as a blank to ensure no interfering peaks are present.

-

Perform five replicate injections of the system suitability solution and verify that the SST criteria are met.

-

Inject the sample solutions in duplicate.

-

Identify the peaks of Fenoterol and its impurities based on their retention times relative to the standard.

-

Calculate the concentration of impurities using the peak area responses.

Logical Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of Fenoterol and its impurities.

References

An In-depth Technical Guide on the Discovery and Origin of Fenoterol Impurity A in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fenoterol Impurity A, a critical process-related impurity in the synthesis of the bronchodilator drug fenoterol. This document details the discovery, chemical identity, and synthetic origin of this impurity. A plausible synthetic pathway for fenoterol is outlined, highlighting the stereochemical challenges that lead to the formation of this compound. Furthermore, this guide presents a detailed experimental protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), a crucial aspect for quality control in pharmaceutical manufacturing. The information is supported by structured data tables and explanatory diagrams to facilitate understanding and practical application in a research and development setting.

Introduction to Fenoterol and its Stereoisomerism

Fenoterol is a potent and selective β2-adrenergic receptor agonist used in the management of asthma and other respiratory conditions. The fenoterol molecule possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The commercially available drug is typically a racemic mixture of the (R,R)- and (S,S)-enantiomers. Pharmacological studies have demonstrated that the desired bronchodilatory activity primarily resides in the (R,R)-enantiomer. The other stereoisomers are considered less active or may contribute to off-target effects.

Discovery and Identification of this compound

During the process development and quality control of fenoterol synthesis, a recurring impurity was identified. This impurity, designated as this compound, was characterized using various analytical techniques, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. Through these analyses, this compound was unequivocally identified as the (S,R)-diastereomer of fenoterol.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Systematic Name | 5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,3-diol |

| Synonyms | (S,R)-Fenoterol |

| CAS Number | 391234-95-0 |

| Molecular Formula | C₁₇H₂₁NO₄ |

| Molecular Weight | 303.36 g/mol |

Origin of this compound in Synthesis

The formation of this compound is intrinsically linked to the synthetic route employed for fenoterol production. A common and plausible synthetic strategy involves the coupling of two chiral building blocks: a protected 3,5-dihydroxyphenylethanolamine derivative and a 4-hydroxyphenylpropan-2-amine derivative. A key step in this synthesis is the reaction between an epoxide and an amine, which creates one of the chiral centers.

The lack of complete stereocontrol during this coupling reaction is the primary origin of this compound. If the synthesis is not designed to be stereospecific, or if the stereochemical integrity of the starting materials is not absolute, a mixture of diastereomers will be formed.

Below is a diagram illustrating a plausible synthetic pathway and the point at which this compound is generated.

As depicted in the diagram, the reaction between the (S)-epoxide and the (R)-amine can lead to the formation of both the desired (R,R)-fenoterol and the undesired (S,R)-fenoterol (Impurity A). The ratio of these diastereomers depends on the reaction conditions, including the solvent, temperature, and catalyst used. Inadequate control over these parameters can lead to an increased proportion of Impurity A, posing a significant challenge for purification and quality control.

Experimental Protocol: HPLC Analysis of this compound

The following is a detailed experimental protocol for the separation and quantification of this compound from the active pharmaceutical ingredient (API) fenoterol. This method is based on reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Fenoterol Reference Standard

-

This compound Reference Standard

-

Chromatographic Conditions

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 276 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Fenoterol Reference Standard and this compound Reference Standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the fenoterol API sample in the diluent to obtain a concentration similar to the standard solution.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable for use if the following criteria are met:

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (for Fenoterol peak) | ≤ 2.0 |

| Theoretical Plates (for Fenoterol peak) | ≥ 2000 |

| Resolution (between Fenoterol and Impurity A) | ≥ 1.5 |

| Relative Standard Deviation (RSD) of peak areas (n=6) | ≤ 2.0% |

Analysis and Calculation

Inject the standard and sample solutions into the HPLC system. Identify the peaks of fenoterol and this compound based on their retention times compared to the reference standards. Calculate the amount of this compound in the sample using the following formula:

Experimental Workflow Diagram

Conclusion

This compound, the (S,R)-diastereomer of fenoterol, is a critical process-related impurity that arises from a lack of complete stereocontrol during synthesis. Its presence must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. This technical guide has provided a detailed overview of the discovery and synthetic origin of this compound. The provided HPLC method offers a robust and reliable approach for its detection and quantification, serving as a valuable tool for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of fenoterol. A thorough understanding of impurity formation and the implementation of validated analytical methods are paramount in the production of high-quality pharmaceuticals.

Spectroscopic Analysis of Fenoterol Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Fenoterol Impurity A, a critical reference standard in the pharmaceutical analysis of the bronchodilator, Fenoterol. While specific datasets for this impurity are proprietary and typically supplied by reference material providers, this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction to this compound

Fenoterol is a β2-adrenergic agonist used in the management of asthma and other respiratory conditions. As with any pharmaceutical active ingredient, the identification and control of impurities are paramount to ensure safety and efficacy. This compound is a known related substance of Fenoterol. Its chemical name is 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol . The molecular formula for this impurity is C17H21NO4, with a molecular weight of approximately 303.36 g/mol . The control and monitoring of this impurity during drug development and manufacturing are essential for regulatory compliance.

Spectroscopic Data Summary

Quantitative spectroscopic data for this compound is established through rigorous characterization by the suppliers of the reference standard. This data is crucial for the unequivocal identification and quantification of the impurity in drug substance and product. The following tables represent the type of data that would be generated through NMR, IR, and MS analysis.

Table 1: Representative ¹H and ¹³C NMR Data

| Data Type | Expected Chemical Shifts (ppm) and Multiplicity |

| ¹H NMR | Signals corresponding to aromatic protons, methine protons, methylene protons, and methyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbons bearing hydroxyl groups, aliphatic carbons in the side chain, and the methyl carbon. |

Table 2: Representative IR Absorption Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Phenolic/Alcoholic) | 3200-3600 (Broad) |

| N-H (Secondary Amine) | 3300-3500 (Moderate) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Phenolic/Alcoholic) | 1000-1260 |

Table 3: Representative Mass Spectrometry Data

| Ionization Technique | Expected Mass-to-Charge Ratio (m/z) |

| Electrospray (ESI+) | [M+H]⁺ at approximately 304.15 |

| High-Resolution MS | Precise mass of the molecular ion for elemental composition confirmation. |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for a pharmaceutical impurity standard like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

Sample Preparation : A few milligrams of the this compound reference standard are dissolved in a suitable deuterated solvent, such as methanol-d4 or dimethyl sulfoxide-d6. The solution is then transferred to an NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton experiment is performed to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.

-

¹³C NMR : A one-dimensional carbon experiment, often with proton decoupling, is run to identify the number and types of carbon atoms.

-

2D NMR : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to establish connectivity between protons and carbons, confirming the overall structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[1] This is a common and rapid method requiring minimal sample preparation.

-

Potassium Bromide (KBr) Pellet : A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the molecule.

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration.

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

-

Data Acquisition :

-

Ionization : Electrospray ionization (ESI) is a common "soft" ionization technique for pharmaceutical molecules, which typically generates the protonated molecular ion [M+H]⁺.[2][3] Other techniques like chemical ionization (CI) could also be employed.[4]

-

Mass Analysis : The instrument separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

-

Visualizations

Structural Relationship

The following diagram illustrates the structural relationship between Fenoterol and this compound.

Caption: Structural relationship between Fenoterol and Impurity A.

General Experimental Workflow

This diagram outlines the typical workflow for the spectroscopic characterization of a pharmaceutical reference standard.

Caption: General workflow for spectroscopic characterization.

References

Technical Guide: Physicochemical and Biological Profile of Fenoterol Impurity A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Fenoterol Impurity A, a diastereomer of the β2-adrenergic agonist, Fenoterol. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored. Understanding the properties of these impurities is essential for developing robust analytical methods, optimizing manufacturing processes, and ensuring the safety and efficacy of the final drug product. This document summarizes key physicochemical data, details experimental protocols for synthesis and analysis, and explores the limited, yet insightful, biological activity data available for the stereoisomers of Fenoterol, including the diastereomer designated as Impurity A.

Chemical Identity and Physical Properties

Fenoterol has two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). Fenoterol itself is typically a racemic mixture of the (R,R) and (S,S) enantiomers. This compound is a diastereomer of Fenoterol, most commonly referred to as the (S,R)-isomer or the (R,S)-isomer. For the purpose of this guide, "this compound" will primarily refer to the (S,R)-isomer, as it is a common designation in pharmaceutical literature. It is crucial for researchers to confirm the specific stereochemistry of the impurity they are working with.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound ((S,R)-Isomer) | Fenoterol (Parent Drug) |

| IUPAC Name | 5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol | 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,3-diol |

| Synonyms | (S,R)-Fenoterol | Berotec, Partusisten |

| CAS Number | 391234-95-0 | 13392-18-2 |

| Molecular Formula | C₁₇H₂₁NO₄ | C₁₇H₂₁NO₄ |

| Molecular Weight | 303.36 g/mol [1] | 303.36 g/mol |

| Appearance | Solid powder[1] | White or almost white crystalline powder |

| Melting Point | Data not available | 222-223 °C |

| Boiling Point | 566.0 ± 45.0 °C at 760 mmHg[1] | Data not available |

| Density | 1.289 ± 0.06 g/cm³[1] | Data not available |

| Solubility | Data not available for specific solvents. General solubility of Fenoterol is high in polar solvents like water and propylene glycol. | Soluble in water and ethanol (96%). |

Experimental Protocols

Synthesis of Fenoterol Stereoisomers, including Impurity A

A general synthetic route for all four stereoisomers of Fenoterol has been described in the scientific literature. The key step involves the coupling of an epoxide with the appropriate chiral amine. The following is a representative protocol adapted from published methods.

Objective: To synthesize the (S,R) and other stereoisomers of Fenoterol.

Materials:

-

(R)- or (S)-3',5'-Dibenzyloxyphenylbromohydrin

-

(R)- or (S)-N-benzyl-2-amino-3-(4-hydroxyphenyl)propane

-

Appropriate solvents (e.g., ethanol, THF)

-

Base (e.g., triethylamine)

-

Palladium on carbon (Pd/C) for debenzylation

-

Hydrogen gas source

Procedure:

-

Epoxide Formation: The chiral bromohydrin is treated with a base to form the corresponding epoxide in situ.

-

Coupling Reaction: The appropriate chiral amine is added to the reaction mixture containing the epoxide. The reaction is typically carried out in a suitable solvent like ethanol at an elevated temperature.

-

Purification: The resulting diastereomeric mixture can be separated by column chromatography on silica gel.

-

Debenzylation: The separated, protected diastereomer is dissolved in a suitable solvent, and Pd/C is added as a catalyst. The mixture is then subjected to hydrogenation to remove the benzyl protecting groups.

-

Final Purification: The final product is purified by crystallization or further chromatographic techniques to yield the desired stereoisomer of Fenoterol.

Workflow for Synthesis of Fenoterol Stereoisomers

Caption: Synthetic workflow for Fenoterol stereoisomers.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia provides a method for the analysis of Fenoterol and its related substances, including Impurity A. The following is a typical HPLC method that can be used for the separation and quantification of this compound.

Objective: To separate and quantify this compound from the API.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and water (30:70, v/v) with 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 276 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound at a known concentration in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the Fenoterol API sample in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The amount of this compound in the sample can be determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.

Workflow for HPLC Analysis of this compound

Caption: Workflow for HPLC analysis of this compound.

Biological Activity

Table 2: Binding Affinities (Ki) of Fenoterol Stereoisomers for the β2-Adrenergic Receptor

| Stereoisomer | Binding Affinity (Ki) in nM |

| (R,R)-Fenoterol | 164 |

| (S,S)-Fenoterol | 7158 |

| (R,S)-Fenoterol | Data not consistently reported as a single value |

| (S,R)-Fenoterol | Data not consistently reported as a single value |

Note: Ki values can vary depending on the experimental conditions.

The data clearly indicates that the (R,R)-enantiomer has a significantly higher affinity for the β2-adrenergic receptor compared to the (S,S)-enantiomer. Studies have shown that the stereochemistry at both chiral centers influences the binding affinity and the subsequent signaling cascade. While the precise binding affinity of the (S,R) diastereomer (Impurity A) is not consistently reported, it is expected to have a different pharmacological profile compared to the active (R,R)-enantiomer. The (S,R')-isomer has been shown to activate both Gs and Gi protein signaling, whereas the active (R,R')-fenoterol preferentially activates Gs signaling[1].

Signaling Pathway of Fenoterol

Fenoterol, as a β2-adrenergic agonist, exerts its therapeutic effect by stimulating the β2-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to bronchodilation. It is plausible that this compound, being a stereoisomer, could interact with this pathway, albeit likely with different affinity and efficacy.

Signaling Pathway of Fenoterol

Caption: β2-adrenergic signaling pathway activated by Fenoterol.

Conclusion

This compound is a critical substance to monitor in the production of Fenoterol. This guide has summarized the available physicochemical properties, provided detailed experimental protocols for its synthesis and analysis, and discussed its potential biological activity based on studies of Fenoterol stereoisomers. The significant difference in binding affinity among the stereoisomers underscores the importance of controlling the diastereomeric purity of Fenoterol. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound to ensure the highest standards of safety and quality for Fenoterol-containing medications. Researchers and drug development professionals are encouraged to utilize the information and protocols presented herein to support their analytical development and quality control efforts.

References

An In-depth Technical Guide to the Solubility of Fenoterol Impurity A

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fenoterol Impurity A

Fenoterol is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma. This compound is a known related substance of Fenoterol and is monitored during the quality control of the active pharmaceutical ingredient (API) and its formulations. Understanding the solubility of this impurity is crucial for the development of analytical methods, formulation strategies, and for ensuring the safety and efficacy of the final drug product.

This guide provides available solubility data for the parent compound, Fenoterol, and outlines a general experimental protocol for determining the solubility of pharmaceutical impurities like this compound.

Chemical Identity of this compound

-

Chemical Name: 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol

-

CAS Number: 107878-38-6 (for the free base)

-

Molecular Formula: C₁₇H₂₁NO₄

-

Molecular Weight: 303.35 g/mol

This compound is also available as a hydrobromide salt.

-

Chemical Name (Hydrobromide): 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol hydrobromide

-

CAS Number (Hydrobromide): 38964-10-2

-

Molecular Formula (Hydrobromide): C₁₇H₂₁NO₄·HBr

-

Molecular Weight (Hydrobromide): 384.26 g/mol

Solubility Data of Fenoterol

While specific data for this compound is unavailable, the solubility of the parent drug, Fenoterol Hydrobromide, provides valuable insight.

| Compound | Solvent | Temperature | Solubility | Reference |

| Fenoterol Hydrobromide | Water | Ambient | 50 mg/mL | [1] |

| Fenoterol Hydrobromide | Water (pH 7.4) | Ambient | >57.6 µg/mL | [2] |

| Fenoterol Hydrobromide | Methanol | Ambient | Freely soluble | [3] |

| Fenoterol Hydrobromide | Ethanol | Ambient | Soluble | [3] |

| Fenoterol | Dimethyl Sulfoxide (DMSO) | Ambient | 170.2 mg/mL | [4] |

Note: "Freely soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent. "Soluble" indicates that 1 part of solute dissolves in 10 to 30 parts of solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a pharmaceutical impurity, such as this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound reference standard

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, buffers at various pH)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

HPLC-UV or other suitable analytical instrument

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical impurity.

Caption: General workflow for determining the solubility of a pharmaceutical compound.

Signaling Pathways

There is no direct information available regarding signaling pathways specifically associated with this compound. As an impurity, it is not expected to have a therapeutic effect or a defined signaling pathway. The pharmacological activity of the parent drug, Fenoterol, is mediated through its agonist activity at β2-adrenergic receptors. Any potential biological activity of this compound would need to be investigated through specific pharmacological studies.

Conclusion

While direct solubility data for this compound is not publicly available, the information on the parent compound, Fenoterol, provides a useful starting point for researchers. The provided general experimental protocol and workflow diagram offer a solid foundation for designing and executing solubility studies for this and other pharmaceutical impurities. Such studies are essential for robust analytical method development and for ensuring the quality and safety of pharmaceutical products.

References

- 1. mpbio.com [mpbio.com]

- 2. Fenoterol Hydrobromide | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential Pharmacological Activity of Fenoterol Impurity A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol, a potent β2-adrenergic receptor agonist, is a chiral molecule with two stereocenters, leading to four possible stereoisomers. Fenoterol Impurity A, chemically identified as the (S,R)-stereoisomer of fenoterol, is a relevant impurity in the synthesis of the active pharmaceutical ingredient. While comprehensive pharmacological data for this specific impurity is not extensively available in public literature, existing research on fenoterol's stereoisomers indicates that this compound likely possesses significant pharmacological activity. This technical guide synthesizes the available information and outlines the necessary experimental framework to fully characterize its potential effects. Based on stereochemical studies of fenoterol, it is postulated that this compound may exhibit a distinct pharmacological profile, potentially involving biased agonism through differential coupling to G-protein signaling pathways.

Introduction

Fenoterol is a widely used bronchodilator for the treatment of asthma and other obstructive airway diseases. Its therapeutic effect is primarily mediated by agonism at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). The commercially available form of fenoterol is often a racemate. This compound, the (S,R)-isomer, is a process-related impurity that requires careful characterization to ensure the safety and efficacy of the final drug product. Understanding the pharmacological activity of this impurity is crucial for setting appropriate specifications and for a comprehensive understanding of the drug's overall biological effects.

Chemical Structure and Stereochemistry

Fenoterol possesses two chiral centers, leading to four stereoisomers: (R,R), (S,S), (R,S), and (S,R). This compound corresponds to the (S,R)-stereoisomer.

-

Fenoterol: 5-(1-hydroxy-2-((1-(4-hydroxyphenyl)propan-2-yl)amino)ethyl)benzene-1,3-diol

-

This compound (S,R)-Fenoterol: 5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol[]

The specific spatial arrangement of the hydroxyl and amine groups in the (S,R)-isomer can significantly influence its interaction with the β2-adrenergic receptor binding pocket.

Potential Pharmacological Activity and Signaling Pathways

The pharmacological activity of fenoterol stereoisomers is not identical. Studies have shown that the stereochemistry at the two chiral centers dictates the binding affinity and the subsequent activation of intracellular signaling pathways[2][3].

β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor canonically couples to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that lead to smooth muscle relaxation and bronchodilation.

However, the β2-AR can also couple to the inhibitory G-protein (Gi). This dual coupling can lead to more complex and nuanced cellular responses.

Postulated Activity of this compound

Research on the stereoisomers of fenoterol has indicated that the (S,R)-isomer (this compound) is capable of activating both Gs and Gi protein signaling pathways[2]. In contrast, the therapeutically relevant (R,R)-isomer of fenoterol has been shown to selectively activate the Gs pathway[3]. This suggests that this compound may act as a biased agonist, with a signaling profile distinct from the primary active enantiomer. The activation of the Gi pathway could potentially lead to different physiological outcomes or modulate the effects of Gs activation.

Figure 1: Postulated dual signaling pathway of this compound at the β2-adrenergic receptor.

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of this compound, a series of in vitro experiments are necessary.

Radioligand Binding Assays

These assays are essential to determine the affinity of this compound for the β2-adrenergic receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-AR.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-β2AR or HEK293-β2AR cells).

-

Radioligand: Use a high-affinity β2-AR antagonist radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-cyanopindolol.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays

Functional assays are required to assess the efficacy of this compound as an agonist or antagonist and to investigate its potential for biased signaling.

-

cAMP Accumulation Assay (Gs Pathway):

-

Objective: To measure the ability of this compound to stimulate cAMP production.

-

Methodology:

-

Cell Culture: Use whole cells expressing the β2-AR.

-

Stimulation: Incubate the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values.

-

-

-

GTPγS Binding Assay (G-protein Activation):

-

Objective: To directly measure the activation of Gs and Gi proteins.

-

Methodology:

-

Membrane Preparation: Use cell membranes expressing the β2-AR.

-

Incubation: Incubate the membranes with increasing concentrations of this compound in the presence of [35S]-GTPγS, a non-hydrolyzable GTP analog.

-

G-protein Specificity: To differentiate between Gs and Gi activation, perform the assay in the presence and absence of pertussis toxin (PTX), which uncouples Gi from the receptor. Alternatively, use specific antibodies to immunoprecipitate Gαs or Gαi subunits.

-

Detection: Measure the amount of [35S]-GTPγS bound to the G-proteins.

-

Data Analysis: Generate dose-response curves to determine the potency and efficacy for Gs and Gi activation.

-

-

Figure 2: Experimental workflow for the pharmacological characterization of this compound.

Data Presentation

The quantitative data obtained from the described experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Binding Affinity of Fenoterol and its Impurity A at the β2-Adrenergic Receptor

| Compound | Ki (nM) |

| Fenoterol (racemate) | [Insert Value] |

| (R,R)-Fenoterol | [Insert Value] |

| This compound ((S,R)-Fenoterol) | [Insert Value] |

Table 2: Hypothetical Functional Activity of Fenoterol and its Impurity A

| Compound | cAMP Accumulation (EC50, nM) | Gs Activation (EC50, nM) | Gi Activation (EC50, nM) |

| Fenoterol (racemate) | [Insert Value] | [Insert Value] | [Insert Value] |

| (R,R)-Fenoterol | [Insert Value] | [Insert Value] | No Activity |

| This compound ((S,R)-Fenoterol) | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion

While this compound is present at low levels in the final drug product, its potential for pharmacological activity warrants a thorough investigation. The existing literature suggests a distinct signaling profile for the (S,R)-isomer, involving dual activation of Gs and Gi pathways. This could have implications for the overall therapeutic effect and side-effect profile of fenoterol-containing medications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound. Such studies are essential for ensuring the quality, safety, and efficacy of fenoterol-based therapies and contribute to a deeper understanding of β2-adrenergic receptor pharmacology.

References

Isomeric Forms of Fenoterol Impurity A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol is a potent and selective β2-adrenergic receptor agonist widely used in the management of asthma and other respiratory diseases. As with any pharmaceutical compound, the control of impurities is of paramount importance to ensure safety and efficacy. Fenoterol Impurity A, chemically named 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol, is a process-related impurity that is structurally very similar to fenoterol itself. Due to the presence of two chiral centers, this compound can exist as four distinct stereoisomers: (R,R'), (S,S'), (R,S'), and (S,R'). These isomers, while chemically identical in terms of connectivity, can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the isomeric forms of this compound, including their pharmacological activity (based on the closely related fenoterol), methods for their separation and characterization, and the key signaling pathways they modulate.

Isomeric Forms and Stereochemistry

This compound possesses two stereogenic centers, giving rise to two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

-

(1R, 1'R)-5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

-

(1S, 1'S)-5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

-

(1R, 1'S)-5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

-

(1S, 1'R)-5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

The spatial arrangement of the substituents at these chiral centers dictates the interaction with the chiral environment of the β2-adrenergic receptor, leading to differences in their biological activity.

Pharmacological Activity of Stereoisomers

Table 1: Binding Affinities (Ki) of Fenoterol Stereoisomers for the Human β2-Adrenergic Receptor

| Stereoisomer | Ki (nM) |

| (R,R')-Fenoterol | 164 |

| (S,S')-Fenoterol | 7158 |

| (R,S')-Fenoterol | 4.70 |

| (S,R')-Fenoterol | 8.50 |

Table 2: Functional Potency (EC50) of Fenoterol Stereoisomers for cAMP Accumulation

| Stereoisomer | EC50 (nM) |

| (R,R')-Fenoterol | 0.3 |

| (S,S')-Fenoterol | 580 |

| (R,S')-Fenoterol | 4.70 |

| (S,R')-Fenoterol | 8.50 |

The data clearly indicates that the (R,R')-isomer of fenoterol is the most potent, exhibiting the highest binding affinity and functional activity. This stereoselectivity is a critical consideration in drug development and impurity profiling.

Signaling Pathways

Fenoterol and its related impurities exert their effects through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to this receptor can trigger distinct downstream signaling cascades, primarily involving Gs (stimulatory) and Gi (inhibitory) proteins. The stereochemistry of the ligand can influence which of these pathways is preferentially activated.

The (R,R')-isomer of fenoterol is known to be a full agonist that selectively activates the Gs protein pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), ultimately resulting in bronchodilation.

In contrast, other isomers, such as the (S,R')-isomer, have been shown to couple to both Gs and Gi proteins. The activation of the Gi pathway can counteract the effects of Gs signaling and may be associated with different cellular responses.

Experimental Protocols

Stereoselective Synthesis of this compound Isomers (Representative Protocol)

A stereoselective synthesis is crucial for obtaining individual isomers for pharmacological testing and as analytical standards. The following is a representative synthetic approach that can be adapted for the synthesis of the stereoisomers of this compound. This protocol is based on known methods for the synthesis of fenoterol and related β2-agonists.

Objective: To synthesize a single stereoisomer of this compound.

Materials:

-

Appropriately protected chiral starting materials for the 3,5-dihydroxyphenylethanolamine and 4-hydroxyphenylisopropanolamine moieties.

-

Resolving agents (e.g., tartaric acid derivatives) if a racemic mixture is synthesized first.

-

Solvents (e.g., methanol, ethanol, dichloromethane).

-

Reagents for protection and deprotection steps.

-

Standard laboratory glassware and equipment.

Methodology:

-

Synthesis of Chiral Precursors: The two key chiral fragments, the phenylethanolamine and the phenylisopropanolamine moieties, are synthesized or procured in their enantiomerically pure forms.

-

Coupling Reaction: The protected chiral amine is reacted with a suitable protected and activated derivative of the phenylethanol moiety.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final stereoisomer of this compound.

-

Purification: The product is purified by column chromatography or recrystallization.

-

Characterization: The structure and stereochemical purity of the synthesized isomer are confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC.

Chiral HPLC Method for the Separation of this compound Isomers

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of stereoisomers.

Objective: To develop a robust chiral HPLC method to separate the four stereoisomers of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

Chromatographic Conditions (A starting point for method development):

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine) |

| Isocratic Elution | e.g., n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 276 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. |

Method Development Notes:

-

The mobile phase composition, especially the ratio of the polar modifier (ethanol) to the non-polar main solvent (n-hexane), will need to be optimized to achieve baseline separation of all four isomers.

-

The nature and concentration of the basic additive can significantly influence peak shape and retention times.

-

Different chiral stationary phases should be screened to find the optimal selectivity.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, it is a powerful tool for differentiating diastereomers. The (R,R')/(S,S') pair and the (R,S')/(S,R') pair are diastereomeric to each other. Therefore, in a mixture of all four isomers, one would expect to see two distinct sets of signals in the NMR spectrum, with each set corresponding to one pair of enantiomers. The chemical shifts and coupling constants of the protons and carbons near the chiral centers will be different for the two diastereomeric pairs. For quantitative analysis of the diastereomeric ratio, integration of the corresponding signals can be used. To distinguish and quantify the individual enantiomers within each pair, a chiral solvating agent can be added to the NMR sample to induce diastereomeric interactions and resolve the signals of the enantiomers.

Conclusion

The stereoisomers of this compound are likely to exhibit significant differences in their pharmacological activity, with the (R,R')-isomer expected to be the most potent β2-adrenergic receptor agonist. A thorough understanding and control of the isomeric composition of this impurity are therefore critical for ensuring the quality, safety, and efficacy of fenoterol drug products. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and characterization of these isomers, enabling researchers and drug development professionals to effectively manage this critical aspect of pharmaceutical development. Further studies to isolate and pharmacologically characterize the individual isomers of this compound are warranted to fully understand their potential impact.

Methodological & Application

Application Note: HPLC Quantification of Fenoterol Impurity A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Fenoterol Impurity A in bulk Fenoterol Hydrobromide, adhering to the European Pharmacopoeia (Ph. Eur.) monograph 0901.[1][2] Fenoterol, a β2-adrenergic agonist used in the management of asthma, can contain diastereomeric impurities such as Impurity A, which require precise analytical control.[3] The described method is a stability-indicating, reverse-phase HPLC assay that ensures the accurate separation and quantification of Fenoterol from its related substances.

Introduction

Fenoterol Hydrobromide is a sympathomimetic agent widely used as a bronchodilator.[3] Like many chiral drugs, its synthesis can result in the formation of stereoisomers, including diastereomers, which may have different pharmacological and toxicological profiles. This compound, identified as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol, is a specified impurity in the European Pharmacopoeia. Therefore, a validated, high-resolution analytical method is crucial for the quality control of Fenoterol Hydrobromide. This document provides a detailed protocol for the HPLC quantification of this compound.

Experimental Protocol

This protocol is based on the method for related substances outlined in the European Pharmacopoeia monograph for Fenoterol Hydrobromide.[1][2]

Materials and Reagents

-

Fenoterol Hydrobromide Reference Standard (CRS)

-

Fenoterol for system suitability CRS (containing impurities A, B, and C)

-

Anhydrous disodium hydrogen phosphate

-

Potassium dihydrogen phosphate

-

Phosphoric acid

-

Methanol (HPLC grade)

-

Water for chromatography

-

Substance to be examined (Fenoterol Hydrobromide sample)

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A validated HPLC system with a UV detector. |

| Stationary Phase | End-capped octadecylsilyl silica gel for chromatography (5 µm particle size). |

| Column Dimensions | 150 mm length x 4.6 mm internal diameter. |

| Mobile Phase | A mixture of a phosphate buffer and methanol. The buffer is prepared by dissolving 24 g of anhydrous disodium hydrogen phosphate in 1000 mL of water for chromatography, mixing 69 volumes of this solution with 1 volume of a 9 g/L solution of potassium dihydrogen phosphate, and adjusting the pH to 8.5 with phosphoric acid. The final mobile phase is a mixture of 35 volumes of methanol and the prepared buffer.[1][2] |

| Flow Rate | 1.0 mL/min.[1][2] |

| Detection Wavelength | 215 nm.[1][2] |

| Injection Volume | 20 µL.[1][2] |

| Column Temperature | Ambient. |

| Run Time | 3 times the retention time of Fenoterol.[1][2] |

Preparation of Solutions

-

Test Solution: Dissolve 6.0 mg of the Fenoterol Hydrobromide sample in water and dilute to 5.0 mL with water.[1][2]

-

Reference Solution (a): Dilute 1.0 mL of the test solution to 25.0 mL with water.[1][2]

-

Reference Solution (b): Dilute 2.5 mL of reference solution (a) to 100.0 mL with water.[1][2]

-

Reference Solution (c) - System Suitability: Dissolve the contents of a vial of Fenoterol for system suitability CRS (containing impurities A, B, and C) in 1 mL of water.[1][2]

Data Presentation

The following table summarizes the expected quantitative results and system suitability criteria based on the Ph. Eur. method.

| Parameter | Expected Result/Specification |

| Retention Time of Fenoterol | To be determined experimentally. |

| Relative Retention Times | To be determined using the system suitability solution. Impurity A should be resolved from Fenoterol and other specified impurities. |

| Resolution | The resolution between the peaks due to Fenoterol and Impurity A in the chromatogram obtained with reference solution (c) should be at least 1.5. |

| Limit of Quantification (LOQ) | The concentration of Fenoterol in reference solution (b) (typically 0.1% of the test solution concentration). |

| Reporting Threshold | Any impurity peak with an area less than that of the principal peak in the chromatogram obtained with reference solution (b) is to be disregarded. |

| Acceptance Criteria | The area of the peak due to Impurity A in the chromatogram of the test solution should not be greater than the area of the principal peak in the chromatogram of reference solution (a) (corresponding to 4.0%). |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship of Method Development

Caption: Rationale for the HPLC method development for Fenoterol impurity analysis.

References

Application Note: Chiral Separation of Fenoterol and Impurity A by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma. As a chiral molecule with two stereocenters, it exists as four stereoisomers. The therapeutic activity of Fenoterol is primarily attributed to the (R,R)-enantiomer. Consequently, the enantioselective separation and quantification of Fenoterol stereoisomers are critical for pharmaceutical development and quality control.

Furthermore, the presence of impurities in active pharmaceutical ingredients (APIs) must be carefully monitored to ensure the safety and efficacy of the drug product. "Impurity A," identified as Fenoterol Degradation Impurity A, is a potential degradation product of Fenoterol. This application note provides a detailed protocol for the chiral separation of Fenoterol enantiomers and its separation from Impurity A using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Materials and Reagents

-

Fenoterol Hydrobromide Reference Standard

-

Fenoterol Degradation Impurity A Reference Standard (CAS No. 161040-25-1)

-

Ammonium nitrate (analytical grade)

-

Tetrahydrofuran (THF) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (analytical grade)

-

Triethylamine (analytical grade)

Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

Two methods are presented: a validated method for the chiral separation of Fenoterol enantiomers and a proposed method for the simultaneous separation of Fenoterol enantiomers and Impurity A.

Method 1: Chiral Separation of Fenoterol Enantiomers

This method is based on a well-established protocol for the enantioselective separation of Fenoterol.

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase | 20 mM Ammonium nitrate, pH 5.5 : Tetrahydrofuran (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 275 nm |

| Injection Volume | 15 µL |

| Sample Preparation | 1 mg/mL in Methanol |

Method 2: Proposed Method for Simultaneous Separation of Fenoterol Enantiomers and Impurity A

This method is a starting point for the simultaneous chiral separation of Fenoterol and achiral separation from Impurity A. A C18 column is often used for the analysis of Fenoterol and its impurities. For simultaneous chiral and impurity analysis, a versatile chiral stationary phase is recommended. The CHIROBIOTIC® V column from Method 1 is a good candidate to screen first, as it may provide retention and resolution of the impurity alongside the chiral separation of the API.

| Parameter | Proposed Condition |

| Column | Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 276 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 0.1 mg/mL of Fenoterol and 0.01 mg/mL of Impurity A in Methanol |

Data Presentation

The following tables summarize the expected quantitative data for the two methods. The data for Method 2 is hypothetical and serves as a representative example of a successful separation.

Table 1: Expected Chromatographic Data for Chiral Separation of Fenoterol (Method 1)

| Compound | Retention Time (min) |

| (S,S)-Fenoterol | ~ 8.5 |

| (R,R)-Fenoterol | ~ 9.8 |

Table 2: Representative Chromatographic Data for Simultaneous Separation (Method 2)

| Compound | Retention Time (min) | Resolution (Rs) |

| Impurity A | ~ 5.2 | - |

| (S,S)-Fenoterol | ~ 10.3 | > 2.0 (from Impurity A) |

| (R,R)-Fenoterol | ~ 11.5 | > 1.5 (from (S,S)-Fenoterol) |

Experimental Workflow and Diagrams

The general workflow for the HPLC analysis is depicted below.

Application Note: UPLC-MS/MS Method for the Ultrasensitive Detection of Fenoterol Impurity A

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Fenoterol Impurity A. The profiling and control of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy.[1] This method provides a highly selective and efficient protocol for the analysis of this compound, a known degradation product of Fenoterol.[1] The developed UPLC-MS/MS method is suitable for quality control applications, stability studies, and impurity profiling in drug development and manufacturing.

Introduction

Fenoterol is a β2-adrenergic agonist widely used in the treatment of asthma and other respiratory diseases.[2] During the manufacturing process or upon storage, impurities can form through degradation of the active pharmaceutical ingredient (API). This compound, chemically known as 1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol[2], is a potential degradation product that requires careful monitoring.[1] Regulatory guidelines necessitate the development of sensitive and specific analytical methods for the quantification of such impurities. This application note presents a UPLC-MS/MS method that offers superior speed, resolution, and sensitivity compared to traditional HPLC methods for the analysis of this compound.[3]

Experimental

Materials and Reagents

-

Fenoterol Hydrobromide Reference Standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer was used for this analysis.

UPLC Conditions

The chromatographic separation was achieved on a C18 column.[9]

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | See Table 1 |

Table 1: UPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 40 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 4.0 | 5 |

MS/MS Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.

| Parameter | Value |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Fenoterol and Impurity A

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Fenoterol | 304.2 | 137.1 | 30 | 20 |

| This compound | 316.4 | 150.1 | 35 | 25 |

Note: The exact MRM transitions for this compound may need to be optimized based on the specific instrument and reference standard. The molecular weight of Fenoterol is 303.36 g/mol and this compound is 315.37 g/mol .[1][2]

Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenoterol Hydrobromide and this compound reference standards in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with mobile phase A to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (For Drug Substance)

-

Accurately weigh and dissolve 10 mg of the Fenoterol drug substance in 10 mL of methanol.

-

Dilute the solution with mobile phase A to a final concentration of 10 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Forced Degradation Study Protocol

To demonstrate the specificity of the method, forced degradation studies can be performed on the Fenoterol drug substance.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 6 hours.[1]

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 6 hours.[1]

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[1]

-

Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24 hours.[1]

After degradation, neutralize the samples (if necessary), dilute with mobile phase A, and analyze using the UPLC-MS/MS method.

Results and Discussion

Method Validation

The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 3: Summary of Quantitative Data (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 100 ng/mL |

| LOD | 0.03 ng/mL |

| LOQ | 0.1 ng/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Specificity

The method demonstrates excellent specificity, with no interference from the main component (Fenoterol) or other degradation products at the retention time of this compound.

Workflow Diagram

Caption: UPLC-MS/MS workflow for this compound detection.

Conclusion

The described UPLC-MS/MS method is a rapid, sensitive, and specific tool for the determination of this compound in drug substances. The method's high resolution and sensitivity make it ideal for routine quality control and stability testing, ensuring the safety and quality of Fenoterol-containing pharmaceutical products.

References

- 1. Fenoterol Degradation Impurity A | 161040-25-1 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Fenoterol EP Impurity A - CAS - 107878-38-6 | Axios Research [axios-research.com]

- 8. veeprho.com [veeprho.com]

- 9. docs.bvsalud.org [docs.bvsalud.org]

Application Note: Development of a Stability-Indicating RP-HPLC Assay for Fenoterol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol hydrobromide is a β2-adrenergic agonist widely used in the treatment of asthma and other respiratory ailments. To ensure the safety and efficacy of pharmaceutical formulations containing Fenoterol, it is crucial to monitor its stability and quantify any degradation products that may form during manufacturing and storage. A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fenoterol hydrobromide. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity and to provide insight into the degradation pathways of Fenoterol.

Experimental Protocols

Materials and Reagents

-

Fenoterol Hydrobromide Reference Standard

-

Fenoterol Hydrobromide Sample

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Triethylamine (AR Grade)

-

Formic Acid (AR Grade)

-

Hydrochloric Acid (AR Grade)

-

Sodium Hydroxide (AR Grade)

-

Hydrogen Peroxide (30%, AR Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18 (150 mm x 3.9 mm i.d., 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (30:70, v/v) containing 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 276 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Diluent: Mobile Phase

Standard Stock Solution (0.5 mg/mL): Accurately weigh and transfer about 25 mg of Fenoterol Hydrobromide Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

Working Standard Solution (0.1 mg/mL): Pipette 10 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Solution (0.1 mg/mL): Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of Fenoterol Hydrobromide into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm nylon filter.

Forced Degradation Studies

Forced degradation studies were performed on the Fenoterol Hydrobromide sample to demonstrate the specificity of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Acid Hydrolysis: Treat 10 mL of the sample solution with 1 mL of 0.1 M HCl and reflux at 80°C for 6 hours.[1] Cool the solution and neutralize with 1 mL of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the diluent.

Alkaline Hydrolysis: Treat 10 mL of the sample solution with 1 mL of 0.1 M NaOH and reflux at 80°C for 6 hours.[1] Cool the solution and neutralize with 1 mL of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the diluent.

Oxidative Degradation: Treat 10 mL of the sample solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.[1] Dilute to a final concentration of 0.1 mg/mL with the diluent.

Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 24 hours.[1] After cooling, prepare a 0.1 mg/mL solution in the diluent.

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 0.1 mg/mL solution in the diluent.

Data Presentation

Results of Forced Degradation Studies

The following table summarizes the results of the forced degradation studies, demonstrating the stability-indicating nature of the method.

| Stress Condition | % Degradation | Retention Time of Fenoterol (min) | Retention Time(s) of Degradation Product(s) (min) |

| Acid Hydrolysis (0.1 M HCl, 80°C, 6h) | 13.5% | ~5.2 | ~3.8 |

| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 6h) | 9.2% | ~5.2 | ~4.1 |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | 22.1% | ~5.2 | ~2.9, ~6.5 |

| Thermal Degradation (80°C, 24h) | 11.5% | ~5.2 | ~3.8 |

| Photolytic Degradation (UV light, 24h) | 7.8% | ~5.2 | ~4.5 |

Method Validation Summary

The developed method was validated according to ICH guidelines. The results are summarized below.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from degradation products or excipients at the retention time of Fenoterol. | The method should be able to resolve the analyte peak from all potential interferents. |

| Linearity (Concentration Range) | 0.025 - 0.15 mg/mL[2] | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy (% Recovery) | 99.53% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.003 mg/mL[2] | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | 0.012 mg/mL[2] | Signal-to-Noise ratio of 10:1 |

| Robustness | The method is robust for small, deliberate variations in mobile phase composition, pH, and flow rate.[2] | % RSD ≤ 2.0% |

Visualizations

Caption: Experimental workflow for the stability-indicating assay of Fenoterol.

Caption: Degradation pathways of Fenoterol under various stress conditions.

Conclusion